molecular formula C5H9NO2 B3417913 1-Aminocyclobutanecarboxylic acid CAS No. 117259-24-2

1-Aminocyclobutanecarboxylic acid

Cat. No.: B3417913
CAS No.: 117259-24-2
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-natural amino acid . It is also known by other names such as 1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID, 1-AMINOCYCLOBUTANE-1-CARBOXYLIC ACID, and ACBC . It is used in the field of biochemistry, specifically as an α-amino acid .


Synthesis Analysis

The synthesis of this compound involves a sequential solvent-free aza-Michael addition of benzophenone imine across 3-halopropylidenemalonates and base-induced ring closure .


Molecular Structure Analysis

The molecular formula of this compound is C5H9NO2 . Its molecular weight is 115.13 . The SMILES string representation is NC1(CCC1)C(O)=O . The InChI string is 1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 261 °C (dec.) (lit.) . It is soluble up to 100 mM in water . The compound has a predicted density of 1.290±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Industrial Applications

  • Novel Synthesis Methods : A convenient and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid has been developed, showing potential for industrial applications. This synthesis involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, proving more efficient than previous methods (Fu Zhi-feng, 2004).

Medical and Therapeutic Research

  • Potential in Neutron Capture Therapy : Research indicates the synthesis of a boronated this compound for potential use in neutron capture therapy, especially for brain tumors. This synthesis follows the Bucherer–Strecker methodology and offers a novel approach for cancer treatment (Kabalka & Yao, 2003).

  • Application in Tumor Detection : A study demonstrated that 1-aminocyclobutane[14C]carboxylic acid was preferentially incorporated by various tumor types in animal models, with rapid clearance from blood and high tissue concentration, showing promise as a tumor-seeking agent (Washburn et al., 1979).

  • Positron Emission Tomography (PET) Tracer : The compound has been studied as a synthetic amino acid analog PET radiotracer, particularly for evaluating prostate and other cancers. It has shown common physiologic uptake patterns and could be crucial in cancer detection (Schuster et al., 2014).

Chemical and Structural Studies

Mechanism of Action

1-Aminocyclobutanecarboxylic acid acts as a partial agonist at the NR1 glycine site of the NMDA receptor . This means it can mimic the action of glycine, a neurotransmitter, at this receptor site, affecting signal transmission in the central nervous system .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective clothing and avoiding contact with skin and eyes .

Relevant Papers One relevant paper is “Synthesis of 1-Aminocyclobutanecarboxylic Acid” by Rokuro Sudo and Shigehiro Ichihara, published in the Bulletin of the Chemical Society of Japan . This paper provides valuable insights into the synthesis of this compound.

Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVTVMQPGKVHSEY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9NO2
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DSSTOX Substance ID

DTXSID60176811
Record name 1-Aminocyclobutanecarboxylic acid
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Molecular Weight

115.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Aminocyclobutanecarboxylic acid
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CAS No.

117259-24-2, 22264-50-2
Record name Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14
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Record name 1-Amino-1-cyclobutanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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